molecular formula C12H10Cl2N6 B12650356 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride CAS No. 30146-33-9

7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride

Cat. No.: B12650356
CAS No.: 30146-33-9
M. Wt: 309.15 g/mol
InChI Key: QETIOTKLTIOBGM-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H9ClN6·HCl It is a derivative of pteridine, a heterocyclic compound that is significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride typically involves the reaction of 4-chloroaniline with pteridine derivatives under specific conditions. One common method includes the following steps:

    Starting Materials: 4-chloroaniline and a pteridine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-2,4-pteridinediamine
  • 7-(Chloromethyl)-2,4-pteridinediamine

Uniqueness

7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other pteridine derivatives and makes it valuable for specific research applications.

Properties

CAS No.

30146-33-9

Molecular Formula

C12H10Cl2N6

Molecular Weight

309.15 g/mol

IUPAC Name

7-(4-chlorophenyl)pteridine-2,4-diamine;hydrochloride

InChI

InChI=1S/C12H9ClN6.ClH/c13-7-3-1-6(2-4-7)8-5-16-9-10(14)18-12(15)19-11(9)17-8;/h1-5H,(H4,14,15,17,18,19);1H

InChI Key

QETIOTKLTIOBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC(=NC3=N2)N)N)Cl.Cl

Origin of Product

United States

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